4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate
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Overview
Description
4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate is an organic chemical compound with the molecular formula C14H12ClNO5S and a molecular weight of 341.76 g/mol. This compound is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate typically involves the nitration of 4-Chloro-3,5-dimethylphenyl sulfonate. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Substituted phenyl sulfonates.
Reduction: Amino derivatives.
Oxidation: Carboxylic acids.
Scientific Research Applications
4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug development and as a pharmacological tool.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dinitrobenzotrifluoride: Another nitro-substituted aromatic compound with similar reactivity.
4-Chloro-3,5-dimethylphenyl sulfonate: The precursor in the synthesis of 4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and sulfonate groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 2-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S/c1-9-7-11(8-10(2)14(9)15)21-22(19,20)13-6-4-3-5-12(13)16(17)18/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMAYMYHRYCDFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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